molecular formula C15H6F5NO3S B8232728 2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate

2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate

Cat. No.: B8232728
M. Wt: 375.27 g/mol
InChI Key: IJQPJHVNGVFQCU-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate is a chemical compound that features a pentafluorophenyl group attached to an isoquinoline-3-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate typically involves the reaction of isoquinoline-3-sulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The isoquinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the specific transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, that require specific electronic or structural characteristics.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate involves its interaction with various molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, while the isoquinoline moiety can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenyl quinoline-8-sulfonate
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • Tris(pentafluorophenyl)borane

Uniqueness

2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate is unique due to the combination of the pentafluorophenyl group and the isoquinoline-3-sulfonate moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) isoquinoline-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F5NO3S/c16-10-11(17)13(19)15(14(20)12(10)18)24-25(22,23)9-5-7-3-1-2-4-8(7)6-21-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQPJHVNGVFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F5NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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